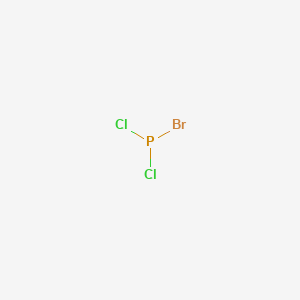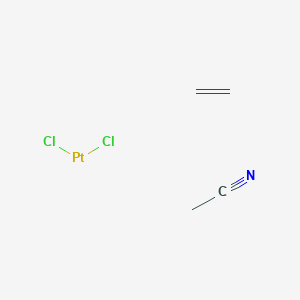
acetonitrile;dichloroplatinum;ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;dichloroplatinum;ethene is a coordination compound with the molecular formula C4H7Cl2NPt. It is composed of acetonitrile, dichloroplatinum, and ethene. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;dichloroplatinum;ethene typically involves the reaction of platinum chloride with acetonitrile and ethene. One common method is to heat a suspension of platinum chloride in acetonitrile, which results in the formation of the desired compound. The reaction can be represented as follows:
[ \text{PtCl}_2 + 2 \text{CH}_3\text{CN} + \text{C}_2\text{H}_4 \rightarrow \text{PtCl}_2(\text{CH}_3\text{CN})_2(\text{C}_2\text{H}_4) ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The process typically involves the use of high-purity reagents and controlled reaction environments to prevent contamination and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;dichloroplatinum;ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the compound to lower oxidation states or even elemental platinum.
Substitution: Ligand substitution reactions are common, where the acetonitrile or ethene ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) or platinum(II) species. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Acetonitrile;dichloroplatinum;ethene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in cancer treatment due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and as a precursor for other platinum-based compounds.
Mechanism of Action
The mechanism of action of acetonitrile;dichloroplatinum;ethene involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of stable complexes. This interaction can disrupt normal cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand environment.
Uniqueness
Acetonitrile;dichloroplatinum;ethene is unique due to its specific ligand combination of acetonitrile and ethene. This combination imparts distinct chemical properties and reactivity compared to other platinum-based compounds. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
34664-09-0 |
|---|---|
Molecular Formula |
C4H7Cl2NPt |
Molecular Weight |
335.09 g/mol |
IUPAC Name |
acetonitrile;dichloroplatinum;ethene |
InChI |
InChI=1S/C2H3N.C2H4.2ClH.Pt/c1-2-3;1-2;;;/h1H3;1-2H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
AQRWMGUHNGDCTA-UHFFFAOYSA-L |
Canonical SMILES |
CC#N.C=C.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



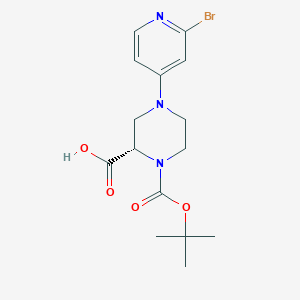
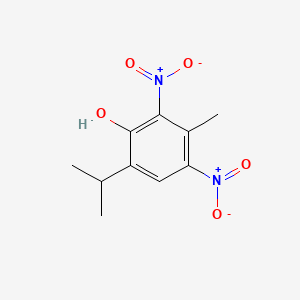
![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)
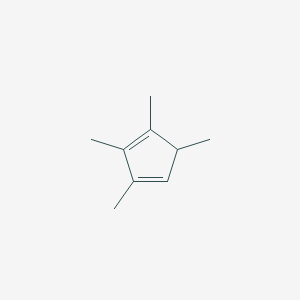
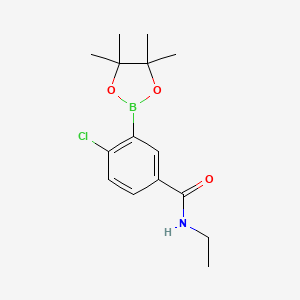
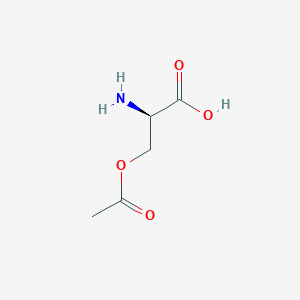
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
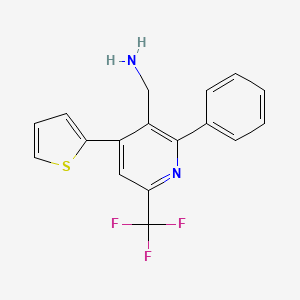
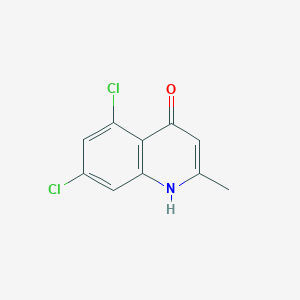
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)

